molecular formula C10H23IOSi B13986082 Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane

Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane

Cat. No.: B13986082
M. Wt: 314.28 g/mol
InChI Key: KMZZHZPGWRWKGX-UHFFFAOYSA-N
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Description

Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane is an organosilane compound with the molecular formula C10H23IOSi and a molecular weight of 314.28 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodobutyl chain, and a dimethylsilane moiety. It is commonly used as a reagent in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane can be synthesized from tert-butyl(chloro)dimethylsilane . The synthetic route typically involves the reaction of tert-butyl(chloro)dimethylsilane with 4-iodobutanol under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as distillation or chromatography.

Chemical Reactions Analysis

Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted by other nucleophiles, such as halides, cyanides, or amines, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify other functional groups present in the molecule.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane involves its ability to form covalent bonds with other moleculesAdditionally, the silane moiety can act as a protecting group, stabilizing reactive intermediates during complex synthetic processes .

Comparison with Similar Compounds

Tert-butyl((4-iodobutan-2-yl)oxy)dimethylsilane is unique due to its specific combination of functional groups. Similar compounds include:

These compounds share similar reactivity patterns but differ in their specific applications and the nature of the halogen atom present.

Properties

Molecular Formula

C10H23IOSi

Molecular Weight

314.28 g/mol

IUPAC Name

tert-butyl-(4-iodobutan-2-yloxy)-dimethylsilane

InChI

InChI=1S/C10H23IOSi/c1-9(7-8-11)12-13(5,6)10(2,3)4/h9H,7-8H2,1-6H3

InChI Key

KMZZHZPGWRWKGX-UHFFFAOYSA-N

Canonical SMILES

CC(CCI)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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